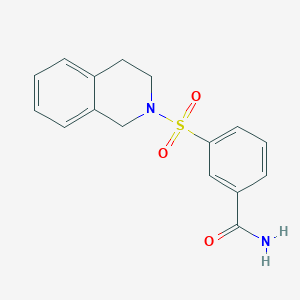
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide, also known as H89, is a selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in many cellular processes, including metabolism, gene expression, and cell growth. H89 has been widely used in scientific research to study the role of PKA in various physiological and pathological conditions.
作用机制
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide acts as a competitive inhibitor of PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of PKA substrates and downstream signaling pathways. This compound has been shown to selectively inhibit the activity of PKA without affecting other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit insulin secretion and glucose uptake in pancreatic beta cells. This compound has also been shown to inhibit lipid accumulation and adipogenesis in adipocytes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. This compound has also been shown to enhance synaptic plasticity and memory formation in the brain.
实验室实验的优点和局限性
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of PKA and does not affect other kinases. It is also relatively easy to synthesize and purify. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in water, which can limit its use in certain experimental conditions.
未来方向
There are several future directions for the use of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide in scientific research. One direction is to investigate the role of PKA in other physiological and pathological conditions using this compound. For example, this compound could be used to study the effect of PKA inhibition on inflammation, oxidative stress, and aging. Another direction is to develop more potent and selective inhibitors of PKA based on the structure of this compound. This could lead to the development of new drugs for the treatment of various diseases. Finally, this compound could be used in combination with other inhibitors or drugs to enhance their therapeutic efficacy.
合成方法
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dihydroisoquinoline with chlorosulfonyl isocyanate to form 3,4-dihydro-2(1H)-isoquinolinylsulfonyl isocyanate. The second step involves the reaction of 3,4-dihydro-2(1H)-isoquinolinylsulfonyl isocyanate with benzamide to form this compound. The purity of this compound can be increased through recrystallization.
科学研究应用
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has been used in various scientific research studies to investigate the role of PKA in different physiological and pathological conditions. For example, this compound has been used to study the effect of PKA inhibition on insulin secretion, glucose metabolism, and lipid metabolism. This compound has also been used to study the role of PKA in cancer cell growth, apoptosis, and drug resistance. Additionally, this compound has been used to study the effect of PKA inhibition on synaptic plasticity and memory formation.
属性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-16(19)13-6-3-7-15(10-13)22(20,21)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLUVGWFSBYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6100996.png)
![N-(3,5-dimethoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6101007.png)
![(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B6101022.png)
![6-(3-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6101028.png)
![ethyl 4-amino-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isothiazole-5-carboxylate](/img/structure/B6101036.png)
![N-{3-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methoxy-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6101041.png)
![ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B6101044.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6101045.png)
![7-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101057.png)
![N-{1-[1-(3-methyl-2-oxopentanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6101064.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6101066.png)
![methyl 2-({[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B6101071.png)
![N-benzyl-N-methyl-3-({[1-(4-pyridinyl)propyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101087.png)
![4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)